molecular formula C8H11BrN2O B12940114 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one

3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one

Cat. No.: B12940114
M. Wt: 231.09 g/mol
InChI Key: UEILAUUPIYYLBD-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position of the pyrazole ring and a methylbutanone group attached to the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one typically involves the reaction of 4-bromo-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 4-bromo-1H-pyrazole with 3-chloro-3-methylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of the methylbutanone group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-3-methylbutan-2-one

InChI

InChI=1S/C8H11BrN2O/c1-6(12)8(2,3)11-5-7(9)4-10-11/h4-5H,1-3H3

InChI Key

UEILAUUPIYYLBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)N1C=C(C=N1)Br

Origin of Product

United States

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